Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone
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Description
“Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone” is a chemical compound with the empirical formula C17H18N2O3S . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen . This compound has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of morpholino (phenylpiperazin-1-yl)methanones involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . The exact synthesis process for “this compound” is not explicitly mentioned in the available resources.Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C17H18N2O3S . Its molecular weight is 330.40 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Mechanism of Action
“Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone” and its derivatives have been studied for their inhibitory effects on the aldo-keto reductase enzyme AKR1C3 . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers . The mechanism of action involves hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
Future Directions
The potential therapeutic applications of “Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone” and its derivatives are a promising area for future research . Further studies could focus on optimizing the synthesis process, elucidating the detailed mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical settings.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-15(17-10-12-22-13-11-17)16-6-8-18(9-7-16)23(20,21)14-4-2-1-3-5-14/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKTSAJUPGOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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